molecular formula Mg+2 B1167602 Benzenesulfonic acid, hydroxy-, polymer with formaldehyde, phenol and urea, sodium salt CAS No. 102980-04-1

Benzenesulfonic acid, hydroxy-, polymer with formaldehyde, phenol and urea, sodium salt

Cat. No.: B1167602
CAS No.: 102980-04-1
M. Wt: 24.305 g/mol
InChI Key: JLVVSXFLKOJNIY-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, hydroxy-, polymer with formaldehyde, phenol and urea, sodium salt is a complex polymeric compound. It is known for its diverse applications in various fields such as water treatment, flame retardancy, and polymer modification. This compound is characterized by its white solid powder form, solubility in water and alcohols, and a bulk density ranging from 0.12 to 0.3 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, hydroxy-, polymer with formaldehyde, phenol and urea, sodium salt involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and polymerized under controlled conditions. The process involves continuous monitoring of temperature, pH, and reaction time to ensure consistency and quality of the final product. Post-treatment steps are automated to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, hydroxy-, polymer with formaldehyde, phenol and urea, sodium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted aromatic compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an ion exchange resin due to its ability to exchange ions in aqueous solutions. It is also employed in the synthesis of other complex polymers and as a catalyst in certain organic reactions .

Biology and Medicine

In biological and medical research, this compound is explored for its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility and stability .

Industry

Industrially, it is widely used in water treatment processes to remove impurities and in the production of high-purity water. It also serves as a flame retardant in various polymeric materials, enhancing their safety and performance .

Mechanism of Action

The mechanism by which Benzenesulfonic acid, hydroxy-, polymer with formaldehyde, phenol and urea, sodium salt exerts its effects involves its ability to interact with various molecular targets. The sulfonic acid groups can bind to metal ions, facilitating ion exchange processes. The polymeric structure provides stability and enhances the compound’s ability to function under diverse conditions .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid, polymer with formaldehyde and phenol, sodium salt
  • Phenolsulfonic acid, polymer with formaldehyde and urea, sodium salt

Uniqueness

Compared to similar compounds, Benzenesulfonic acid, hydroxy-, polymer with formaldehyde, phenol and urea, sodium salt offers a unique combination of properties such as enhanced solubility, higher ion exchange capacity, and improved flame retardant capabilities. These attributes make it particularly valuable in applications requiring high performance and reliability .

Properties

IUPAC Name

magnesium(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Mg/q+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVVSXFLKOJNIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Mg+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801020091
Record name Magnesium cation
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URL https://comptox.epa.gov/dashboard/DTXSID801020091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

24.305 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Magnesium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000547
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

22537-22-0, 7439-95-4
Record name Magnesium(2+)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22537-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Magnesium cation
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022537220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium cation
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01378
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Magnesium cation
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MAGNESIUM CATION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6V3LHY838
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Magnesium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000547
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

651 °C
Record name Magnesium cation
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01378
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Magnesium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000547
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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